(1,1-Dioxidothiomorpholin-4-yl)acetic acid

説明

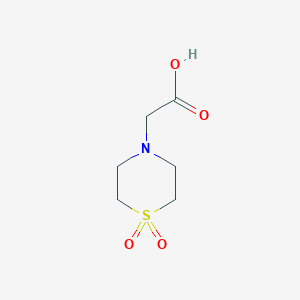

(1,1-Dioxidothiomorpholin-4-yl)acetic acid (CAS: 155480-08-3) is a thiomorpholine derivative characterized by a sulfone group (1,1-dioxide) and an acetic acid moiety attached to the heterocyclic ring. Its molecular formula is C₆H₁₁NO₄S, with a molecular weight of 217.22 g/mol . The compound is structurally distinct due to the sulfone group, which enhances polarity and influences its solubility and reactivity. It is primarily utilized in biochemical and pharmaceutical research, particularly as a building block for amino acid derivatives and modified peptides . CymitQuimica lists it as part of their amino acid catalog, though the product is currently discontinued, necessitating custom synthesis for research purposes .

準備方法

Synthesis of Thiomorpholine-1,1-dioxide Hydrochloride

The thiomorpholine-1,1-dioxide core serves as a critical intermediate for further functionalization. The patent CN106397356A outlines a four-step process starting from diethanolamine:

Formation of Bis(2-chloroethyl)amine Hydrochloride

Diethanolamine reacts with thionyl chloride in chloroform at 50°C to form bis(2-chloroethyl)amine hydrochloride. Key conditions include:

-

Molar ratio : 1:3 (diethanolamine : thionyl chloride).

-

Solvent : Chloroform (18-fold mass relative to diethanolamine).

-

Workup : Crystallization from ethyl acetate yields 98.8% pure product .

Amino Protection with Ethyl Chloroformate

The hydrochloride intermediate is treated with ethyl chloroformate in chloroform and triethanolamine, yielding a protected amine (97.5% yield). This step prevents undesired side reactions during subsequent transformations .

Cyclization to Thiomorpholine

Reaction with sodium sulfide nonahydrate in ethanol at 50°C induces cyclization, forming thiomorpholine (87.5% yield). The use of ethanol as a polar solvent facilitates nucleophilic substitution, while petroleum ether aids in crystallization .

Oxidation to Thiomorpholine-1,1-dioxide

Oxidation with potassium permanganate in water at 40°C introduces sulfone groups. Batch-wise addition of the oxidant ensures controlled exothermicity, achieving 83.0% yield .

Table 1: Key Parameters for Thiomorpholine-1,1-dioxide Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thionyl chloride, chloroform | 50°C, 4 h | 98.8% |

| 2 | Ethyl chloroformate, triethanolamine | RT, 1.5 h | 97.5% |

| 3 | Na₂S·9H₂O, ethanol | 50°C, 6 h | 87.5% |

| 4 | KMnO₄, H₂O | 40°C, 4 h | 83.0% |

N-Alkylation to Introduce the Acetic Acid Side Chain

The acetic acid moiety is introduced via N-alkylation of thiomorpholine-1,1-dioxide. Drawing parallels from the solvent-free synthesis of imidazol-1-yl-acetic acid hydrochloride , two approaches are proposed:

Direct Alkylation with Chloroacetic Acid

Thiomorpholine-1,1-dioxide reacts with chloroacetic acid in a solvent-free medium using potassium carbonate as a base.

-

Conditions : 80–90°C, 4–6 h.

-

Mechanism : The base deprotonates chloroacetic acid, enabling nucleophilic attack by the thiomorpholine nitrogen.

-

Workup : Hydrolysis in aqueous HCl yields the hydrochloride salt, followed by recrystallization from isopropanol .

Ester Intermediate Route

To minimize decarboxylation risks, a tert-butyl chloroacetate intermediate is employed:

-

Alkylation : Thiomorpholine-1,1-dioxide reacts with tert-butyl chloroacetate under solvent-free conditions (K₂CO₃, 70°C, 3 h).

-

Hydrolysis : The tert-butyl ester is hydrolyzed in water at 90–95°C, followed by HCl treatment to isolate the acetic acid derivative .

Table 2: Comparison of Alkylation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Direct | Chloroacetic acid, K₂CO₃ | Solvent-free, 80°C | Shorter route, fewer steps |

| Ester | tert-Butyl chloroacetate, H₂O | Hydrolysis at 90°C | Higher purity, avoids decarboxylation |

Alternative Routes Using Chloroacetyl Chloride

Inspired by the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride , chloroacetyl chloride could serve as an electrophile:

-

Reaction : Thiomorpholine-1,1-dioxide reacts with chloroacetyl chloride in methylene chloride at 5–10°C.

-

Quenching : Aqueous workup isolates the crude product, which is purified via recrystallization.

-

Challenge : Competitive oxidation at sulfur may necessitate protective group strategies .

Critical Analysis of Methodologies

Solvent-Free Advantages

The solvent-free alkylation method reduces environmental impact and simplifies purification. For instance, isolating tert-butyl esters via water-induced crystallization avoids energy-intensive distillations.

Oxidation Sensitivity

The sulfone group’s stability during alkylation is paramount. Low-temperature conditions (5–10°C) and inert atmospheres mitigate unwanted side reactions .

Yield Optimization

化学反応の分析

(1,1-Dioxidothiomorpholin-4-yl)acetic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of esters and amides.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

(1,1-Dioxidothiomorpholin-4-yl)acetic acid has several applications in scientific research:

作用機序

The mechanism of action of (1,1-Dioxidothiomorpholin-4-yl)acetic acid involves its interaction with various molecular targets. The sulfone group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and identify specific proteins. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s behavior in biological systems .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogs differ in substituents on the thiomorpholine ring or modifications to the acetic acid group. These variations impact physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Physicochemical and Functional Comparisons

- Polarity and Solubility: The parent compound’s sulfone group increases polarity, making it water-soluble. The phenyl-substituted analog (C₁₂H₁₅NO₄S) exhibits reduced aqueous solubility due to its hydrophobic aromatic group .

- Reactivity: The acetic acid moiety in the parent compound enables conjugation with amines or alcohols, whereas the propanoic acid variant (C₇H₁₃NO₄S) offers a longer spacer for molecular interactions .

- Thermal Stability: Thiomorpholine derivatives generally exhibit moderate thermal stability (decomposition >200°C), but analogs like the thiopyran-based compound (C₇H₁₁NO₄S) may show altered stability due to ring strain .

Research Findings and Industrial Relevance

- Biochemical Applications : The parent compound is used in synthesizing modified peptides, where the sulfone group stabilizes secondary structures .

- Pharmaceutical Potential: The phenyl-substituted analog (C₁₂H₁₅NO₄S) demonstrates enhanced membrane permeability in preliminary studies, suggesting utility in prodrug design .

- Industrial Synthesis: Propanoic acid derivatives (C₇H₁₃NO₄S) are explored in green chemistry for catalytic applications due to their chelating properties .

生物活性

Overview

(1,1-Dioxidothiomorpholin-4-yl)acetic acid, also known by its chemical identifier 155480-08-3, is a compound that has garnered interest in various fields of scientific research, particularly in chemistry and biology. Its unique structure, which combines a thiomorpholine ring with an acetic acid moiety, confers specific biological activities that are being explored for potential applications in drug development and proteomics.

The compound features a sulfone group that enhances its reactivity and interaction with biological macromolecules. Its structure can be summarized as follows:

- Chemical Formula : C₇H₁₃N₁O₄S₂

- Molecular Weight : 219.32 g/mol

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfone group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate protein functions and influence biochemical pathways critical for cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity. The compound's ability to disrupt bacterial cell functions makes it a candidate for further investigation in the development of new antibiotics.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Proteomics Applications

In proteomics research, this compound serves as a model compound to study protein interactions. Its ability to modify proteins through covalent bonding allows researchers to investigate protein dynamics and functions in cellular environments.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Key Findings:

- The compound enhanced the efficacy of beta-lactam antibiotics against resistant strains.

- It exhibited low cytotoxicity towards human cell lines, indicating a favorable safety profile.

Research on Protein Modification

Another study focused on the use of this compound in modifying target proteins within cancer cells. The results indicated that the compound could effectively alter the activity of specific enzymes involved in tumor progression.

Results Summary:

- Significant reduction in enzyme activity was observed.

- The compound induced apoptosis in cancer cell lines at concentrations that did not affect normal cells.

Future Directions

The potential applications of this compound are vast, particularly in drug development and materials science. Future research may focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to increase yield and purity.

- Expanded Biological Testing : Further exploring its effects on various biological systems to identify new therapeutic uses.

- Formulation Development : Investigating the formulation of this compound into drug delivery systems for enhanced bioavailability.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (1,1-Dioxidothiomorpholin-4-yl)acetic acid?

Synthesis typically involves acetylation or sulfonylation of thiomorpholine derivatives. For example, analogous procedures to include reacting intermediates with acetyl chloride in the presence of Na₂CO₃ in dichloromethane, followed by purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization . Key steps:

- Reagent selection : Acetyl chloride for acetylation, Na₂CO₃ as a base.

- Purification : TLC-guided column chromatography and recrystallization (e.g., ethyl acetate).

- Yield optimization : Multiple trials with controlled reagent ratios (e.g., 1:3 molar ratio of substrate to acetyl chloride) .

Q. How is the purity of this compound assessed experimentally?

- Titration : Acid-base titration using NaOH (1.00 M) with phenolphthalein as an indicator (color change at pH 8.2–10.0). Calculate molarity via stoichiometry (e.g., 0.960M observed vs. 0.845M theoretical in analogous acetic acid titrations) .

- Chromatography : Compare Rf values using paper chromatography (e.g., acetic acid as solvent; Rf = pigment distance/solvent front distance) .

- Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., δ 1.21 ppm for isopropyl groups) and ¹³C NMR (e.g., carbonyl peaks at ~168 ppm) .

Q. What solvents are compatible with this compound for experimental use?

Based on acetic acid analogs ( ), the compound is likely soluble in polar solvents:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | High | Weak acid behavior (pKa ~2.4) |

| Methanol | Moderate | Suitable for recrystallization |

| Dichloromethane | Low | Used in reaction mixtures |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Catalyst screening : Test bases (e.g., Na₂CO₃ vs. K₂CO₃) and acylating agents (acetyl chloride vs. acetic anhydride) .

- Temperature control : Monitor exothermic reactions (e.g., maintain 25°C for acetylation to prevent side products).

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HCl .

Q. How to resolve discrepancies in reported solubility or reactivity data?

- Controlled solubility tests : Conduct parallel experiments in water, DMSO, and ethanol under standardized conditions (25°C, 1 atm) .

- Cross-validation : Compare HPLC ( ) and NMR () data to identify impurities or hydration states .

- Error analysis : Quantify titration errors (e.g., 13.6% error in NaOH volume due to endpoint misjudgment) .

Q. What are common side products in synthesis, and how are they characterized?

- Hydantoin derivatives : Formed via urea condensation (analogous to ) .

- Oxidation byproducts : Sulfone or sulfoxide derivatives from thiomorpholine oxidation.

- Mitigation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂SO₃) during synthesis .

Q. Data Contradiction Analysis

Q. Conflicting reports on stability under acidic conditions: How to design a resolution protocol?

- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) and monitor decomposition via:

- HPLC : Track peak area reduction over time .

- TGA : Measure mass loss at 25–100°C .

- pH-dependent NMR : Compare ¹H NMR spectra at pH 2 vs. pH 7 to identify protonation-sensitive peaks .

Q. Methodological Best Practices

- Titration precision : Calibrate burettes to ±0.01 mL and use triplicate trials to minimize human error .

- Chromatography : Pre-saturate TLC chambers with solvent vapors to improve separation .

- Spectral interpretation : Reference coupling constants (e.g., J = 8.4 Hz for aromatic protons) to confirm regiochemistry .

特性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEABBIBOUBCOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384486 | |

| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155480-08-3 | |

| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。